N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-3-5-17(10-14)28-13-22(26)24-16-7-9-20-18(12-16)23(27)25-19-11-15(2)6-8-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBCSKDROEJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxo group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can be employed.
Attachment of the phenoxyacetamide moiety: This step may involve nucleophilic substitution reactions using phenoxyacetic acid derivatives and suitable coupling agents.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s reactivity.
Hydrolysis: The amide bond in the phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It may find applications in the development of novel materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity.
Receptor binding: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound may intercalate into nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]thiazepine Derivatives
Compounds such as N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () and N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () share a thiazepine core (sulfur atom) instead of oxazepine (oxygen). Key differences include:
- Electronic Effects : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter receptor binding kinetics and selectivity.
- Biological Activity : Thiazepine derivatives in –2 exhibit D2 dopamine receptor antagonism, suggesting the oxazepine core in the target compound may retain similar activity but with modified potency due to electronic and steric variations .
Nitro-Substituted Dibenzo-Oxazepine Derivatives
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () shares the oxazepine core but differs in substituents:
- Butyl Chain : The 10-butyl substituent increases lipophilicity compared to the target compound’s 8-methyl group, which could influence blood-brain barrier penetration .
Functional Group Comparisons
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepin core, characterized by its bicyclic structure containing both oxygen and nitrogen atoms. The presence of an 8-methyl group and an 11-oxo group contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 351.43 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. Notably, it has been suggested that the compound may act as an inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers. Inhibition of this kinase can disrupt cancer cell proliferation and survival pathways.
Antimalarial Effects
Another area of interest is the potential antimalarial activity of this compound. Structural analogs have shown promising results in inhibiting malaria parasites, suggesting that this compound may also possess similar properties.
Dopamine D2 Receptor Inhibition
The compound has also been studied for its interaction with the dopamine D2 receptor. It acts as a selective inhibitor of this receptor, which plays a critical role in neurotransmission related to mood regulation and motor control. This mechanism may provide therapeutic benefits in treating disorders such as schizophrenia and bipolar disorder.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's ability to inhibit c-Abl tyrosine kinase disrupts signaling pathways essential for cancer cell survival.
- Dopamine Receptor Modulation : By selectively inhibiting the dopamine D2 receptor, the compound alters neurotransmission processes that can affect mood and behavior.
- Antimicrobial Action : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated inhibition of c-Abl kinase in vitro with IC50 values indicating effective concentration ranges. |
| Study B | Antimalarial effects | Showed significant reduction in parasite load in animal models treated with related compounds. |
| Study C | Dopamine receptor interactions | Confirmed selective inhibition of D2 receptor with potential implications for mood disorders. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
